molecular formula C22H21ClN2O2 B11645092 11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11645092
M. Wt: 380.9 g/mol
InChI Key: OIRWWQGCTMWMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse pharmacological properties, including anxiolytic, antipsychotic, and sedative effects . The structure of this compound features a dibenzo[b,e][1,4]diazepine core with a 4-chlorophenyl and a propanoyl group, contributing to its unique chemical and biological properties.

Chemical Reactions Analysis

11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects . The compound may also interact with other pathways involved in mood regulation and cognitive function .

Comparison with Similar Compounds

11-(4-chlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other benzodiazepine derivatives, such as diazepam, clonazepam, and oxazepam . While these compounds share a similar core structure, the presence of different substituents, such as the 4-chlorophenyl and propanoyl groups in the target compound, imparts unique pharmacological properties. For example, the target compound may exhibit different binding affinities and selectivity for neurotransmitter receptors compared to other benzodiazepines .

Similar Compounds

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

6-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H21ClN2O2/c1-2-20(27)25-18-8-4-3-6-16(18)24-17-7-5-9-19(26)21(17)22(25)14-10-12-15(23)13-11-14/h3-4,6,8,10-13,22,24H,2,5,7,9H2,1H3

InChI Key

OIRWWQGCTMWMLA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CCCC2=O)NC3=CC=CC=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.